molecular formula C17H16N6S B2376826 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1334372-10-9

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2376826
CAS No.: 1334372-10-9
M. Wt: 336.42
InChI Key: GEEYUYCTDOBGOR-UHFFFAOYSA-N
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Description

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex organic compound that features a unique structure combining pyrazole, pyridazine, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives to form the pyrazolylpyridazine intermediate. This intermediate is then reacted with imidazo[1,2-a]pyridine derivatives under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents like anhydrous benzene and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth, thereby exerting its anti-inflammatory or antibacterial effects .

Comparison with Similar Compounds

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.

Properties

IUPAC Name

2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-12-9-13(2)23(21-12)16-6-7-17(20-19-16)24-11-14-10-22-8-4-3-5-15(22)18-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYUYCTDOBGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN4C=CC=CC4=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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